molecular formula C7H11ClO4S B2915084 Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate CAS No. 2416218-89-6

Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate

Cat. No.: B2915084
CAS No.: 2416218-89-6
M. Wt: 226.67
InChI Key: RPNGONYZKDZLEM-PHDIDXHHSA-N
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Description

Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate is a complex organosulfur compound characterized by the presence of a cyclobutane ring substituted with chlorosulfonylmethyl and carboxylate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate typically involves a multi-step process:

  • Formation of the Cyclobutane Ring: : The initial step often involves the cycloaddition reaction to form the cyclobutane ring, which is crucial for the structural integrity of the compound.

  • Introduction of the Chlorosulfonylmethyl Group: : This step generally includes the substitution reaction where a suitable precursor, such as cyclobutane, reacts with chlorosulfonyl chloride under controlled conditions to introduce the chlorosulfonylmethyl group.

  • Esterification: : The final step involves the esterification of the resulting intermediate with methanol to produce this compound.

Industrial Production Methods: Industrial production of this compound necessitates scalable and cost-effective methodologies. Key approaches include:

  • Batch Processing: : Utilized for smaller scale production, allowing precise control over reaction conditions.

  • Continuous Flow Processing: : Employed for larger scale manufacturing, improving efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions to produce sulfone derivatives, increasing its reactivity and potential application range.

  • Reduction: : Reduction reactions typically result in the conversion of the sulfonyl group to a sulfide group, altering the compound's properties significantly.

  • Substitution: : Common substitution reactions involve the replacement of the chlorine atom in the chlorosulfonyl group with various nucleophiles, leading to a diverse array of derivatives.

Common Reagents and Conditions: Reactions involving Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate often utilize reagents such as:

  • Oxidizing Agents: : e.g., Hydrogen peroxide, Potassium permanganate.

  • Reducing Agents: : e.g., Lithium aluminum hydride, Sodium borohydride.

  • Nucleophiles: : e.g., Amines, Alcohols.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate serves as a versatile building block for the synthesis of complex organic molecules, enabling the development of new materials and compounds.

Biology and Medicine: Biologically, this compound is investigated for its potential as a pharmacophore, contributing to the development of new drugs, especially those targeting specific molecular pathways involved in diseases.

Industry: Industrially, it finds application in the development of advanced materials, such as polymers and resins, due to its unique reactivity and structural properties.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets, including enzymes and receptors, modulating their activity through covalent binding or allosteric modulation. The pathways involved often include signal transduction cascades that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds:

  • Methyl 2-(chlorosulfonylmethyl)butanoate: : Shares structural similarity but differs in the ring size, affecting its reactivity and applications.

  • Methyl 3-(chlorosulfonylmethyl)cyclohexane-1-carboxylate: : Possesses a larger ring, influencing its steric interactions and chemical behavior.

Uniqueness: Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, imparting distinct reactivity and stability compared to its analogs. This structural feature enables its use in specialized applications where ring strain and compactness are advantageous.

This exploration gives a comprehensive overview of the compound's preparation, reactivity, and applications. Got more curiosity? Let's dive deeper into any of these facets!

Properties

IUPAC Name

methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4S/c1-12-7(9)6-3-2-5(6)4-13(8,10)11/h5-6H,2-4H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNGONYZKDZLEM-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H]1CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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